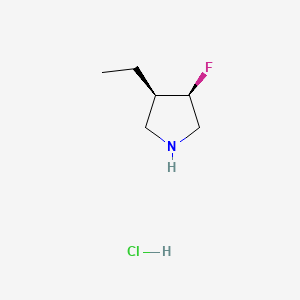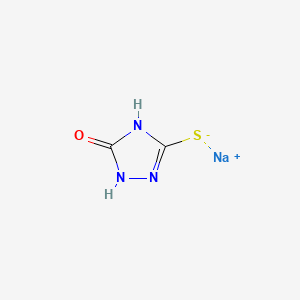![molecular formula C5H9BN2O2S B13470132 [2-(Dimethylamino)-1,3-thiazol-4-YL]boronic acid CAS No. 1312942-12-3](/img/structure/B13470132.png)
[2-(Dimethylamino)-1,3-thiazol-4-YL]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Dimethylamino)-1,3-thiazol-4-YL]boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a thiazole ring, which is further substituted with a dimethylamino group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Dimethylamino)-1,3-thiazol-4-YL]boronic acid typically involves the borylation of a thiazole precursor. One common method is the Miyaura borylation reaction, which involves the coupling of a thiazole halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, making it suitable for the synthesis of sensitive compounds.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for the efficient handling of reagents and the precise control of reaction conditions, leading to high yields and purity of the final product . The use of automated systems also minimizes the risk of human error and enhances the reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[2-(Dimethylamino)-1,3-thiazol-4-YL]boronic acid undergoes a variety of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction is widely used in the synthesis of biaryl compounds and other complex organic molecules.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a base. The reaction is useful for the selective modification of boronic acid derivatives.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Protic Acids: Used in protodeboronation reactions to remove the boronic acid group.
Major Products Formed
The major products formed from the reactions of this compound include biaryl compounds, substituted thiazoles, and other complex organic molecules. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
[2-(Dimethylamino)-1,3-thiazol-4-YL]boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [2-(Dimethylamino)-1,3-thiazol-4-YL]boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst to form a new carbon-carbon bond . The dimethylamino group on the thiazole ring can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another widely used boronic acid derivative with similar reactivity in Suzuki-Miyaura coupling reactions.
2-(Dimethylamino)thiazole: A related compound without the boronic acid group, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
The presence of both the dimethylamino group and the boronic acid group in [2-(Dimethylamino)-1,3-thiazol-4-YL]boronic acid imparts unique reactivity and selectivity to the compound. This dual functionality allows for the formation of complex molecular architectures and enhances the compound’s utility in various synthetic applications.
Properties
CAS No. |
1312942-12-3 |
|---|---|
Molecular Formula |
C5H9BN2O2S |
Molecular Weight |
172.02 g/mol |
IUPAC Name |
[2-(dimethylamino)-1,3-thiazol-4-yl]boronic acid |
InChI |
InChI=1S/C5H9BN2O2S/c1-8(2)5-7-4(3-11-5)6(9)10/h3,9-10H,1-2H3 |
InChI Key |
YRECVFCXRRTYRT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CSC(=N1)N(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


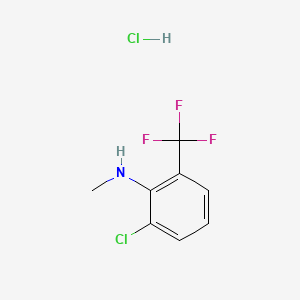
![Tert-butyl 1-(hydroxymethyl)-5-methoxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13470065.png)
![Tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13470066.png)
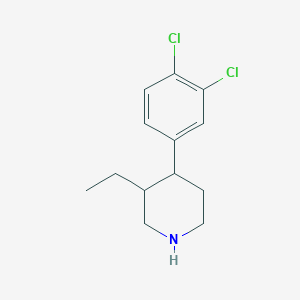
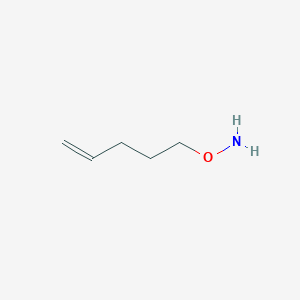
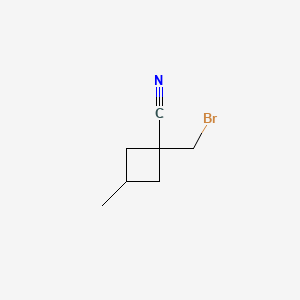

![(2R)-4-(dimethylcarbamoyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13470113.png)
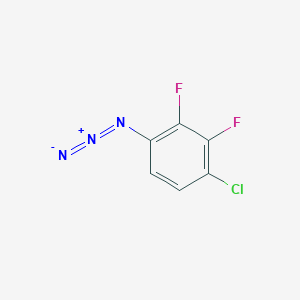
![[2-(Cyanomethyl)-4-fluorophenyl]boronic acid](/img/structure/B13470125.png)
